molecular formula C22H30N6O2 B6110289 4-[(E)-{2-[2,6-di(piperidin-1-yl)pyrimidin-4-yl]hydrazinylidene}methyl]-2-methoxyphenol

4-[(E)-{2-[2,6-di(piperidin-1-yl)pyrimidin-4-yl]hydrazinylidene}methyl]-2-methoxyphenol

Cat. No.: B6110289
M. Wt: 410.5 g/mol
InChI Key: RYBCHESWUINBJH-XQNSMLJCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(E)-{2-[2,6-di(piperidin-1-yl)pyrimidin-4-yl]hydrazinylidene}methyl]-2-methoxyphenol is a complex organic compound featuring a pyrimidine core with piperidine substituents. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[2,6-di(piperidin-1-yl)pyrimidin-4-yl]hydrazinylidene}methyl]-2-methoxyphenol typically involves multi-step organic reactionsThe final step involves the condensation of the hydrazinylidene moiety with the methoxyphenol group under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{2-[2,6-di(piperidin-1-yl)pyrimidin-4-yl]hydrazinylidene}methyl]-2-methoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products

Major products formed from these reactions include oxidized derivatives, reduced amines, and substituted pyrimidine compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[2,6-di(piperidin-1-yl)pyrimidin-4-yl]hydrazinylidene}methyl]-2-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in inhibiting collagen synthesis and reducing fibrosis .

Properties

IUPAC Name

4-[(E)-[[2,6-di(piperidin-1-yl)pyrimidin-4-yl]hydrazinylidene]methyl]-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O2/c1-30-19-14-17(8-9-18(19)29)16-23-26-20-15-21(27-10-4-2-5-11-27)25-22(24-20)28-12-6-3-7-13-28/h8-9,14-16,29H,2-7,10-13H2,1H3,(H,24,25,26)/b23-16+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYBCHESWUINBJH-XQNSMLJCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC2=CC(=NC(=N2)N3CCCCC3)N4CCCCC4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC2=CC(=NC(=N2)N3CCCCC3)N4CCCCC4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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